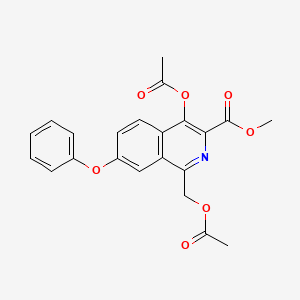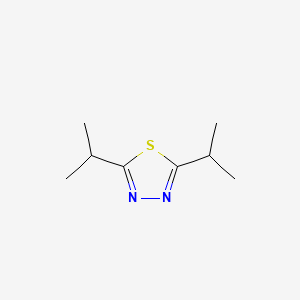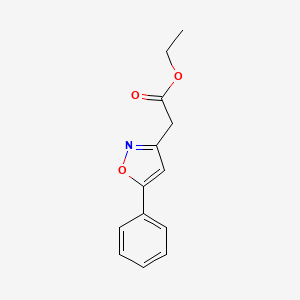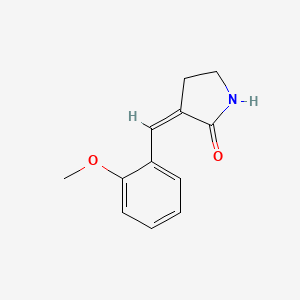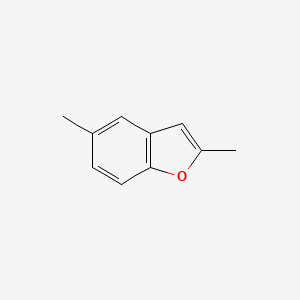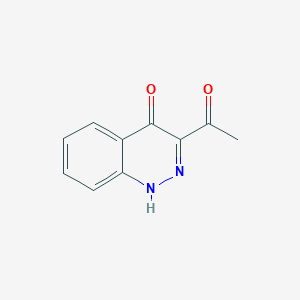
3-Acetyl-4-hydroxycinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-4-hydroxycinnoline is a heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry. This compound is known for its unique structural features and diverse pharmacological properties, making it a valuable subject of study for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-4-hydroxycinnoline typically involves the acetylation of 4-hydroxycinnoline. One common method includes the reaction of 4-hydroxycinnoline with acetyl chloride in the presence of a base such as pyridine . Another approach involves the use of acetic anhydride as the acetylating agent under acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-4-hydroxycinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the cinnoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include quinones, alcohols, and substituted cinnoline derivatives .
Scientific Research Applications
3-Acetyl-4-hydroxycinnoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-acetyl-4-hydroxycinnoline involves its interaction with specific molecular targets. The compound can inhibit bacterial growth by interfering with essential enzymes and metabolic pathways. In cancer cells, it may induce apoptosis by targeting specific signaling pathways .
Comparison with Similar Compounds
3-Acetyl-4-hydroxyquinolin-2(1H)-one: Shares similar structural features and pharmacological properties.
3-Acetyl-4-hydroxycoumarin: Known for its antimicrobial and antioxidant activities.
Uniqueness: 3-Acetyl-4-hydroxycinnoline is unique due to its specific structural configuration, which imparts distinct biological activities. Its ability to undergo diverse chemical reactions also sets it apart from similar compounds .
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
3-acetyl-1H-cinnolin-4-one |
InChI |
InChI=1S/C10H8N2O2/c1-6(13)9-10(14)7-4-2-3-5-8(7)11-12-9/h2-5H,1H3,(H,11,14) |
InChI Key |
RZXNQPGHGIDBQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NNC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


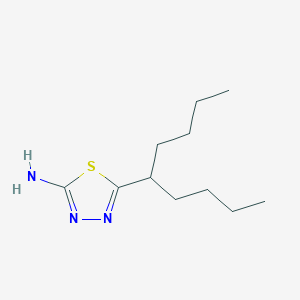
![6-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12900304.png)
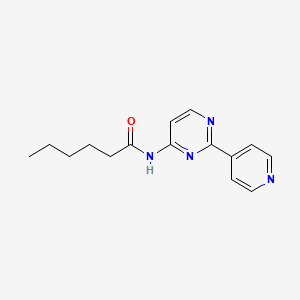
![N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine](/img/structure/B12900318.png)

![Methyl 5-[4-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B12900322.png)
![N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine](/img/structure/B12900327.png)
